

# Assessing Bisphenol B Neurotoxicity Using Transgenic Zebrafish Embryos: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Bisphenol B*

Cat. No.: *B1667465*

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## Introduction

**Bisphenol B** (BPB), a structural analog of Bisphenol A (BPA), is increasingly used in the manufacturing of plastics and resins. This raises concerns about its potential impact on human health and the environment. The embryonic and larval stages of the zebrafish (*Danio rerio*) have emerged as a powerful *in vivo* model for developmental toxicology and neurotoxicity screening. Their genetic tractability, rapid external development, and optical transparency make them ideal for high-throughput screening and detailed imaging of neuronal development and function. This document provides detailed protocols for utilizing transgenic zebrafish embryos to assess the neurotoxic effects of BPB, with a focus on locomotor behavior, apoptosis, and oxidative stress.

## Data Presentation

The following tables summarize quantitative data on the effects of **Bisphenol B** and its analogue, Bisphenol A, on various neurotoxicity endpoints in zebrafish larvae.

Table 1: Effects of **Bisphenol B** (BPB) on Developmental and Neurobehavioral Endpoints in Zebrafish Larvae

BPB Concentration (µg/L)	Endpoint	Observation	Reference
10	Developmental Toxicity	Induction of early neurotoxicity and cardiovascular toxicity.	[1][2]
100	Developmental Toxicity	Increased severity of neurotoxic and cardiotoxic effects. Abnormal brain histological patterns.	[1][2]
1000	Developmental Toxicity	Significant developmental toxicity, positively correlated with oxidative damage. Abnormal brain histological patterns.	[1][2]
10 - 1000	Locomotor Activity	Alterations in swimming behavior (average speed and dwell time).	[1]

Table 2: Effects of Bisphenol A (BPA) on Locomotor Activity in Zebrafish Larvae

BPA Concentration	Exposure Duration	Endpoint	% Change from Control	Reference
5.7 mg/L	1-24 hpf	Spontaneous Movement Speed	↓ 18.97%	<a href="#">[3]</a> <a href="#">[4]</a>
5.7 mg/L	1-24 hpf	Moving Distance (Light Period)	↓ 29.7%	<a href="#">[3]</a> <a href="#">[4]</a>
5.7 mg/L	1-24 hpf	Moving Distance (Dark Period)	↓ 18.4%	<a href="#">[3]</a> <a href="#">[4]</a>
0.01 µM	Neurogenesis Period	Larval Hyperactivity	Increased	<a href="#">[5]</a>
0.1 µM	Neurogenesis Period	Larval Hyperactivity	Increased	<a href="#">[5]</a>

Table 3: Effects of Bisphenols on Oxidative Stress Markers in Zebrafish

Bisphenol	Concentration	Marker	Observation	Reference
BPB	10 - 1000 µg/L	ROS, MDA	Increased	<a href="#">[1]</a>
BPB	10 - 1000 µg/L	SOD, CAT	Decreased	<a href="#">[1]</a>
BPC	High Concentration	SOD, POD	Inactivated	<a href="#">[6]</a>
BPA	1 µg/L	NO	Increased	<a href="#">[7]</a>
BPA	1 µg/L	SOD, GST	Decreased	<a href="#">[7]</a>

Table 4: Effects of Bisphenols on Apoptosis-Related Gene Expression in Zebrafish

Bisphenol	Concentration	Gene	Fold Change vs. Control	Reference
BPAF	0.3 $\mu$ M	caspase 3	$\uparrow$ 1.95	[8]
BPAF	1.0 $\mu$ M	caspase 3	$\uparrow$ 2.26	[8]
BPAF	0.3 $\mu$ M	bax	$\uparrow$ 1.60	[8]
BPAF	1.0 $\mu$ M	bax	$\uparrow$ 1.78	[8]
BPAF	0.3 $\mu$ M	bcl-2	$\downarrow$ 0.72	[8]
BPAF	1.0 $\mu$ M	bcl-2	$\downarrow$ 0.53	[8]
BPA	0.1 - 100 $\mu$ g/L	caspase-3, bax, p53, c-jun	Upregulated	[9]

## Experimental Protocols

### Zebrafish Husbandry and Embryo Collection

- 1.1. Maintain adult transgenic zebrafish (e.g., Tg(elavl3:EGFP) for pan-neuronal visualization) in a recirculating water system at 28.5°C with a 14:10 hour light:dark cycle.
- 1.2. Set up breeding tanks with male and female fish (2:1 ratio) the evening before embryo collection.
- 1.3. Collect freshly fertilized embryos within 30 minutes of the light cycle turning on.
- 1.4. Wash the embryos with embryo medium (E3) and remove any unfertilized or dead embryos.
- 1.5. Incubate embryos at 28.5°C in E3 medium.

### Bisphenol B (BPB) Exposure

- 2.1. Prepare a stock solution of BPB in a suitable solvent (e.g., DMSO).
- 2.2. From 4 hours post-fertilization (hpf), expose embryos to a range of BPB concentrations (e.g., 10, 100, 1000  $\mu$ g/L) and a vehicle control (DMSO) in 6-well plates, with 20-30 embryos

per well.

- 2.3. Maintain the exposure until the desired developmental stage for analysis (e.g., 5 days post-fertilization (dpf) for behavioral assays).
- 2.4. Change the exposure solutions daily to maintain the chemical concentration.

## Locomotor Activity Assay

- 3.1. At 5 dpf, transfer individual larvae into the wells of a 96-well plate containing fresh exposure solution.
- 3.2. Place the 96-well plate into an automated video tracking system (e.g., ZebraBox).
- 3.3. Acclimate the larvae for a 20-minute period under light conditions.
- 3.4. Record larval movement during alternating periods of light and darkness (e.g., 10 minutes light, 10 minutes dark, repeated for 3 cycles).
- 3.5. Analyze the recorded data to determine parameters such as total distance moved, average speed, and time spent active during both light and dark phases.

## In Vivo Reactive Oxygen Species (ROS) Detection

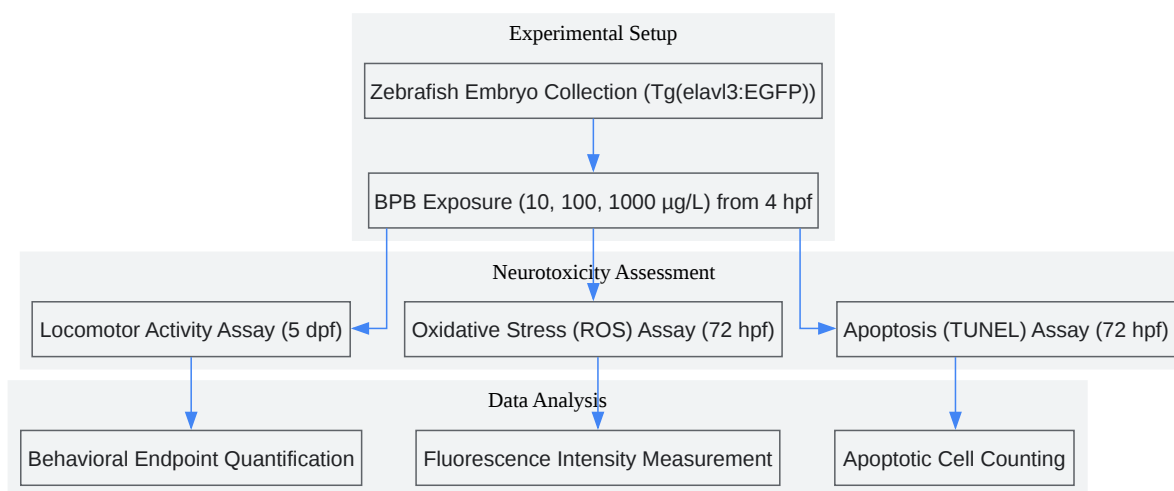
- 4.1. At the desired time point (e.g., 72 hpf), wash the BPB-exposed and control embryos with fresh E3 medium.
- 4.2. Incubate the embryos in a solution of a fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA) in E3 medium for 30-60 minutes in the dark.
- 4.3. Wash the embryos three times with E3 medium to remove excess probe.
- 4.4. Anesthetize the embryos with tricaine and mount them in a lateral orientation in low-melting-point agarose on a glass-bottom dish.
- 4.5. Image the embryos using a fluorescence microscope.

- 4.6. Quantify the fluorescence intensity in a defined region of interest (e.g., the brain) using image analysis software (e.g., ImageJ).

## Whole-Mount Apoptosis (TUNEL) Assay

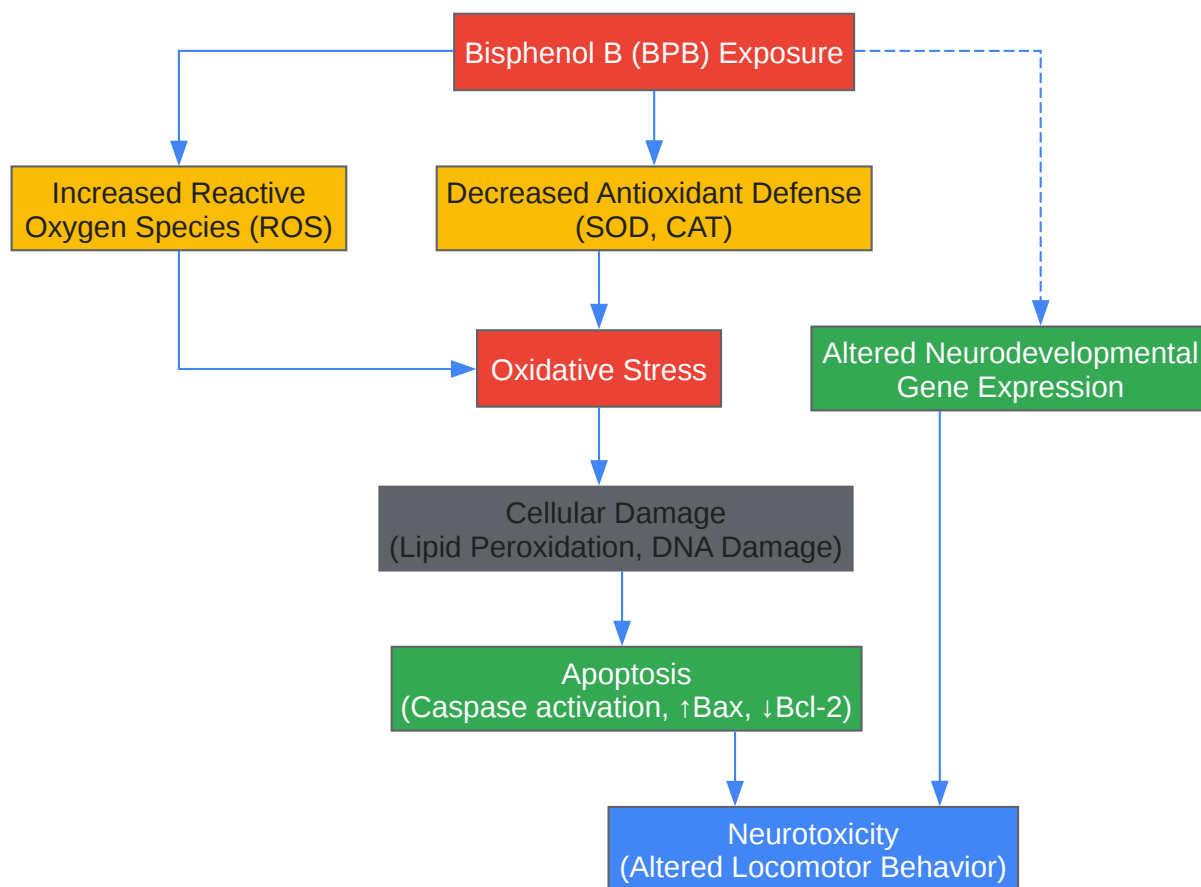
- 5.1. At the desired time point (e.g., 48 or 72 hpf), fix BPB-exposed and control embryos in 4% paraformaldehyde (PFA) overnight at 4°C.
- 5.2. Wash the embryos with phosphate-buffered saline containing Tween-20 (PBST).
- 5.3. Permeabilize the embryos with proteinase K.
- 5.4. Refix the embryos in 4% PFA.
- 5.5. Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit, following the manufacturer's instructions.
- 5.6. Mount the embryos and image them using a fluorescence or confocal microscope.
- 5.7. Count the number of TUNEL-positive (apoptotic) cells in the brain or other regions of interest.

## Mandatory Visualizations



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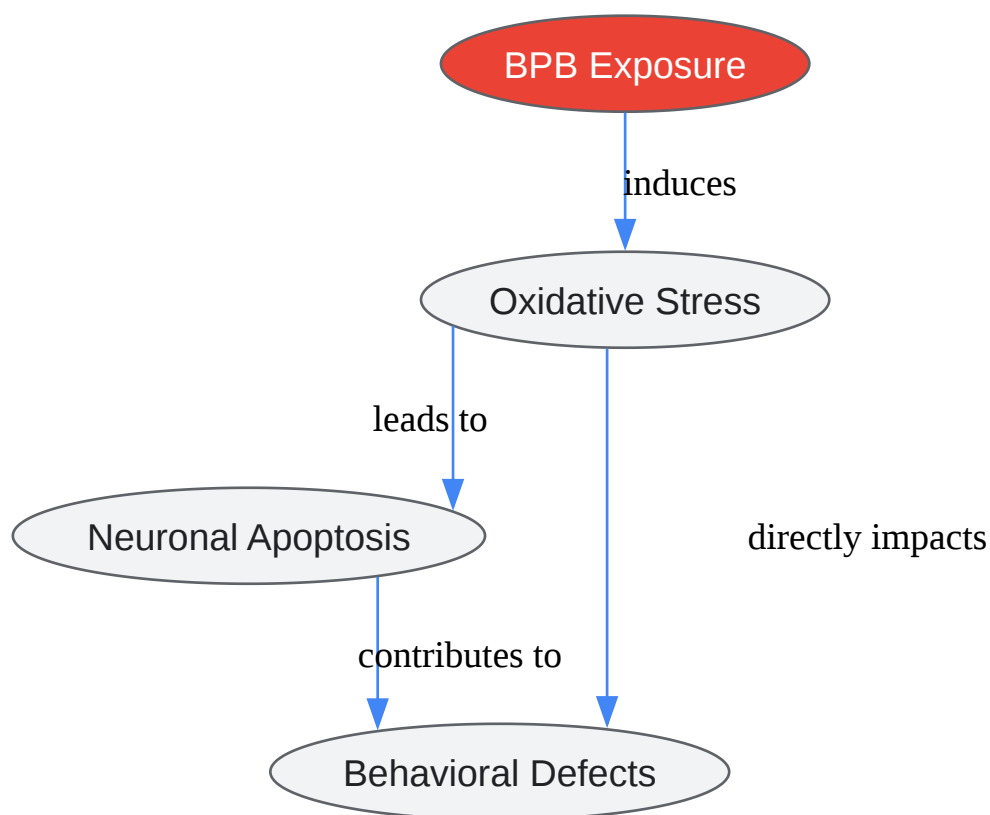
Caption: Experimental workflow for assessing BPB neurotoxicity in zebrafish.



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Caption: BPB-induced neurotoxicity signaling pathway in zebrafish embryos.





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Caption: Logical relationship of BPB-induced neurotoxicity.

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